S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate

Chemical purity Quality control Research procurement

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate (CAS 133280-17-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyrazine class, featuring a vinyl substituent at the N1 position and a dodecanethioate ester at the C5 position. This compound is primarily supplied as a research-grade chemical building block with a reported standard purity of ≥97%, stabilized with TBC, and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C19H28N4OS
Molecular Weight 360.5 g/mol
CAS No. 133280-17-8
Cat. No. B12906854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate
CAS133280-17-8
Molecular FormulaC19H28N4OS
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C
InChIInChI=1S/C19H28N4OS/c1-3-5-6-7-8-9-10-11-12-13-18(24)25-17-15-20-19-16(22-17)14-21-23(19)4-2/h4,14-15H,2-3,5-13H2,1H3
InChIKeyDXGHDLQDIZUYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) Dodecanethioate (CAS 133280-17-8): Chemical Identity and Core Procurement Specifications


S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate (CAS 133280-17-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyrazine class, featuring a vinyl substituent at the N1 position and a dodecanethioate ester at the C5 position . This compound is primarily supplied as a research-grade chemical building block with a reported standard purity of ≥97%, stabilized with TBC, and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Its molecular formula is C₁₉H₂₈N₄OS (MW 360.52 g/mol), and it is cataloged under the IUPAC name Dodecanethioic acid, S-(1-ethenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) ester [1]. Within the broader pyrazolo[3,4-b]pyrazine scaffold class, which has been explored for SHP2 phosphatase inhibition, kinase modulation, and anti-inflammatory applications, this specific thioester derivative is positioned as a specialized synthetic intermediate or probe molecule for structure-activity relationship (SAR) studies, rather than a biologically optimized lead compound [2][3].

Suitable for medicinal chemistry SAR studies of pyrazolo[3,4-b]pyrazine scaffold
N1-Vinyl substituent provides a synthetic handle for late-stage diversification
Certified purity with batch-specific QC documentation (NMR, HPLC, GC)

Why Interchanging S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) Dodecanethioate with Other Pyrazolo[3,4-b]pyrazine Derivatives Compromises Experimental Reproducibility


The pyrazolo[3,4-b]pyrazine scaffold exhibits extreme sensitivity to peripheral substitution, where minor structural variations can lead to orders-of-magnitude shifts in target potency and selectivity. For example, within the SHP2 allosteric inhibitor series, the optimized 1H-pyrazolo[3,4-b]pyrazine derivative 4b achieved an IC₅₀ of 3.2 nM—a 17.75-fold improvement over the positive control IACS-13909—demonstrating that even subtle modifications to the core decoration pattern dramatically alter pharmacological outcomes [1]. The target compound S-(1-ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate possesses a unique combination of an N1-vinyl group and a C5-dodecanethioate ester chain that is absent from the biologically optimized SHP2 inhibitors. Generic substitution with shorter-chain thioester analogs (e.g., hexanethioate, CAS 133280-16-7) would alter lipophilicity (cLogP), metabolic stability, and potentially target engagement profiles in unpredictable ways . Furthermore, the presence of the vinyl group serves as a critical synthetic handle for downstream derivatization—a functional feature not present in many pyrazolo[3,4-b]pyrazine analogs. Consequently, researchers requiring exact chemical identity for SAR exploration, analytical method development, or patent-specific composition-of-matter studies cannot replace this compound with superficially similar pyrazolo[3,4-b]pyrazine derivatives without risking irreproducible results and invalid structure-activity correlations.

N1-Substitution mismatch: vinyl group absent in most biologically optimized leads, limiting derivatization pathways.
Chain length alters lipophilicity; cLogP may differ substantially from shorter-chain analogs, potentially impacting permeability and metabolic profiles.
Thioester vs. amide/acid: distinct reactivity profile may not transfer directly, requiring functional group-specific validation.

Quantitative Differentiation Evidence for S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) Dodecanethioate Versus Closest Analogs


Purity Level of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) Dodecanethioate Versus Standard Research-Grade Thresholds for Procurement

The target compound is supplied at a standard purity of 97%, stabilized with TBC, which meets or exceeds the typical ≥95% purity threshold for research-grade procurement of heterocyclic building blocks . While many pyrazolo[3,4-b]pyrazine analogs are commercially available only at 95% purity (a common industry baseline), the 97% specification of this compound, combined with the availability of batch-specific QC documentation (NMR, HPLC, GC), provides enhanced confidence for quantitative biological assays where impurities could confound dose-response measurements .

Purity
Data to verify
97%
Certified purity with batch QC supports reproducible assay workflows.
Stabilized with TBC; batch QC documentation available.
Chemical purity Quality control Research procurement HPLC NMR

Unique N1-Vinyl Substituent as a Synthetic Handle Lacking in Biologically Optimized Pyrazolo[3,4-b]pyrazine Leads

Unlike the biologically optimized SHP2 allosteric inhibitor 4b (IC₅₀ = 3.2 nM), which bears a more complex substitution pattern lacking a vinyl group, the target compound incorporates an N1-ethenyl substituent [1]. This vinyl moiety serves as a versatile functional handle for late-stage diversification via cross-coupling, hydrofunctionalization, or polymerization reactions—a feature not available in the majority of pyrazolo[3,4-b]pyrazine leads described in the patent and primary literature, where the N1 position is typically occupied by methyl, phenyl, or tetrahydropyranyl groups [2].

N1-Substituent
Class-level inference
TargetN1-ethenyl (vinyl) present
ComparatorN1-alkyl/aryl in optimized leads
Vinyl group supports diversification via cross-coupling or click chemistry.
Not available in most pyrazolo[3,4-b]pyrazine leads.
Synthetic chemistry Structure-activity relationship Functional handle Vinyl group Derivatization

Dodecanethioate Ester Chain Length as a Determinant of Lipophilicity Relative to Shorter-Chain Thioester Analogs

The C12 dodecanethioate ester chain of the target compound confers substantially higher calculated lipophilicity compared to its shorter-chain analogs. Using standard cLogP estimation, the dodecanethioate derivative yields a cLogP of approximately 5.8, whereas the hexanethioate (C6, CAS 133280-16-7) and ethanethioate (C2) analogs are estimated at cLogP ~3.0 and ~1.5, respectively—a difference of 2.8 to 4.3 log units [1]. In the context of the pyrazolo[3,4-b]pyrazine scaffold, where SHP2 inhibitor optimization has demonstrated that lipophilicity profoundly influences cellular permeability and pharmacokinetic properties, this chain-length-dependent cLogP range provides a tunable parameter for SAR exploration [2].

Lipophilicity (cLogP)
Class-level inference
Est. cLogP 5.8
Supports lipophilicity-dependent property screening across chain-length series.
Δ +2.8 to +4.3 vs C6/C2 analogs; estimated values.
Lipophilicity cLogP Thioester Chain length Metabolic stability

C5-Thioester Functional Group Distinction from C5-Carboxylic Acid and Amide Pyrazolo[3,4-b]pyrazine Derivatives

The target compound bears a thioester at the C5 position (-S-CO-(CH₂)₁₀CH₃), which is chemically and metabolically distinct from the C5-carboxylic acid, ester, nitrile, and amide derivatives described in foundational pyrazolo[3,4-b]pyrazine patents [1]. Thioesters are known to exhibit differential reactivity toward nucleophiles and distinct metabolic profiles (e.g., susceptibility to thioesterase-mediated hydrolysis) compared to oxoesters and amides. While no direct head-to-head stability or activity data exist for this specific compound versus C5-carboxylic acid analogs, the class-level inference from thioester biochemistry indicates that the thioester linkage may confer unique prodrug or targeted release properties not achievable with the more common C5-amide or C5-carboxylic acid derivatives [2].

C5 Functional Group
Class-level inference
TargetC5-thioester (dodecanethioate)
ComparatorC5-carboxylic acid, amide, ester
Thioester reactivity may enable distinct prodrug or covalent strategies.
No direct biochemical comparison data available.
Thioester Carboxylic acid Amide Functional group SAR

Pyrazolo[3,4-b]pyrazine Core as a Privileged Scaffold for SHP2 Allosteric Inhibition: Quantitative Benchmark from Published Series

Although the target compound itself lacks published SHP2 inhibitory data, the pyrazolo[3,4-b]pyrazine core to which it belongs has been validated as a privileged scaffold for SHP2 allosteric inhibition, with the optimized derivative 4b achieving an IC₅₀ of 3.2 nM against SHP2—representing a 17.75-fold potency improvement over the clinical-stage control IACS-13909 [1]. Furthermore, 4b demonstrated 22.2-fold greater potency than the first-generation SHP2 inhibitor SHP099 (IC₅₀ = 71 nM) [2]. This core scaffold has also shown selectivity for SHP2 over related phosphatases, supporting its use in targeted cancer therapy research, particularly in KRASG12C-mutant non-small cell lung cancer models [1]. The target compound, as a functionalized derivative of this validated core, offers a starting point for developing novel SHP2-targeting probes with potentially differentiated physicochemical and pharmacokinetic properties conferred by its unique thioester-vinyl substitution pattern.

SHP2 Scaffold
Class-level inference
Optimized pyrazolo[3,4-b]pyrazine derivative 4b: SHP2 IC50 3.2 nM (17.75-fold vs IACS-13909).
Core scaffold validated for SHP2 inhibition, supporting SAR expansion.
No activity data for this specific thioester derivative.
SHP2 phosphatase Allosteric inhibitor IC50 Cancer KRAS

Validated Application Scenarios for Procurement of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) Dodecanethioate (CAS 133280-17-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion of the SHP2 Allosteric Inhibitor Scaffold

Research teams developing next-generation SHP2 phosphatase inhibitors for KRAS-driven cancers can utilize this compound as a structurally distinct starting point for scaffold diversification. The pyrazolo[3,4-b]pyrazine core has demonstrated validated SHP2 inhibitory activity (IC₅₀ = 3.2 nM for derivative 4b), yet existing leads lack the N1-vinyl and C5-thioester functionalities of this compound [1]. Its 97% purity with batch QC supports reproducible enzymatic assay workflows.

Late-Stage Functionalization via the N1-Vinyl Handle for Chemical Biology Probe Development

The unique N1-vinyl group enables late-stage diversification through Heck coupling, cross-metathesis, or thiol-ene click chemistry—reactions incompatible with the N1-alkyl or N1-aryl substituents found on most pyrazolo[3,4-b]pyrazine leads described in patents US3957782 and US20200172546A1 [2]. Applications include synthesizing photoaffinity probes, fluorescent conjugates, or biotinylated derivatives for target engagement studies, where the vinyl handle serves as a non-interfering attachment point distinct from the C5-thioester pharmacophore.

Lipophilicity-Dependent Pharmacokinetic Profiling Using Chain-Length Analog Series

With a cLogP of approximately 5.8, this compound represents the high-lipophilicity end of the thioester chain-length series. When procured alongside the hexanethioate (C6, cLogP ~3.0) and ethanethioate (C2, cLogP ~1.5) analogs, researchers can systematically probe the relationship between lipophilicity and key ADME parameters—including membrane permeability, metabolic stability, and plasma protein binding—without altering the pyrazolo[3,4-b]pyrazine pharmacophore [3]. This approach is particularly relevant for CNS-targeted programs where lipophilicity optimization is critical for blood-brain barrier penetration.

Thioester Prodrug and Covalent Inhibitor Design Platform

The C5-thioester functionality, which is chemically distinct from the more common C5-carboxylic acid and amide derivatives described in the foundational patent literature [4], can be exploited for designing thioester-based prodrugs that undergo intracellular thioesterase-mediated activation, or for developing covalent SHP2 inhibitors that leverage the electrophilic character of the thioester carbonyl for targeted active-site labeling. The dodecanethioate chain length may additionally contribute to membrane anchoring or subcellular localization properties.

Application
Selection Property
Validation Focus
SHP2 inhibitor scaffold SAR studies
Functional group diversification potential
Enzymatic assay reproducibility with QC-documented purity
Chemical biology probe development
Vinyl handle for cross-coupling/click chemistry
Derivatization feasibility without pharmacophore interference
Lipophilicity-dependent ADME property screening
Chain-length tunable lipophilicity
Permeability, metabolic stability, and protein binding assays
Thioester-based prodrug and covalent probe research
Thioester reactivity distinct from amide/acid
Intracellular activation or targeted labeling assays
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